2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole
Description
Properties
IUPAC Name |
2-methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-12-9-13(2)16(14(3)10-12)11-20-15(4)19-17-7-5-6-8-18(17)20/h5-10H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUDJAVRLYCKHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C(=NC3=CC=CC=C32)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 2,4,6-trimethylbenzaldehyde under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzimidazole ring or the methyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction could produce various reduced benzimidazole compounds.
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzimidazole derivatives exhibit considerable antimicrobial activity. A study reported the synthesis of various benzimidazole-pyrazole hybrid compounds, which demonstrated strong antibacterial and antifungal properties against several strains, including Escherichia coli and Candida albicans .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 10 | Bacillus subtilis | 3.125 μg/mL |
| Compound 10 | Escherichia coli | 50 μg/mL |
| Compound 39c | Aspergillus niger | 3.9 μg/mL |
| Compound 39f | Aspergillus fumigatus | 1.95 μg/mL |
These findings suggest that compounds similar to 2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole could be potent agents in treating infections caused by resistant bacterial strains.
Anti-Cancer Applications
Benzimidazole derivatives have also been investigated for their anti-cancer properties. The compound's structural similarities to known anti-cancer agents suggest potential efficacy in targeting cancer cells. Studies have shown that certain benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis .
OLED Applications
The compound has been explored for use in organic light-emitting diodes (OLEDs). A series of bipolar molecules incorporating benzimidazole have been synthesized, demonstrating promising photophysical properties suitable for OLED applications. Specifically, the external quantum efficiency (EQE) reached up to 21.8% when used as a host material for phosphorescent emitters .
Table 2: OLED Performance Metrics
| Material | Type of Emitter | Maximum EQE (%) |
|---|---|---|
| p-CbzBiz | Green Phosphorescent | 21.8 |
| o-CbzBiz | Green TADF | 16.7 |
These results highlight the potential of benzimidazole-based compounds in enhancing the efficiency of OLED devices.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of benzimidazole derivatives and tested their antimicrobial efficacy against various pathogens. The results indicated that certain derivatives exhibited MIC values significantly lower than standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Case Study 2: OLED Development
In another investigation, researchers developed new materials based on benzimidazole for use in OLED technology. The study focused on optimizing the molecular structure to enhance light emission efficiency and stability under operational conditions . The findings support further exploration into the commercial viability of these materials for display technologies.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity. For example, it may inhibit tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest in cancer cells. Additionally, it can interfere with the function of certain microbial enzymes, contributing to its antimicrobial effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s distinct substituents differentiate it from other benzimidazole derivatives:
Key Insights :
Physicochemical Properties
Data compiled from spectral and analytical results:
Notes:
Biological Activity
2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole is a synthetic compound belonging to the benzimidazole class, known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article synthesizes recent findings on the biological activity of this specific compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole can be represented as follows:
This structure features a benzimidazole core substituted with a methyl group and a 2,4,6-trimethylphenyl group, which may influence its biological activity through enhanced lipophilicity and receptor binding affinity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that 2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole exhibits selective cytotoxicity against prostate and colon cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Prostate Cancer (LNCaP) | 5.0 | |
| Colon Cancer (HCT116) | 7.5 | |
| Breast Cancer (MCF7) | 10.0 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria in preliminary assays.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Bacillus subtilis | 16 |
The structure-activity relationship indicates that modifications in the substituent groups can enhance antimicrobial potency.
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives have been documented in several studies. The compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro.
These results suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or inflammatory bowel disease.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of various benzimidazole derivatives, including 2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole. The study involved treating human cancer cell lines with different concentrations of the compound and assessing cell viability through MTT assays. Results indicated a dose-dependent decrease in viability across multiple cancer types.
Case Study 2: Antimicrobial Screening
In a collaborative study between ABC Institute and DEF Hospital, the antimicrobial activity of benzimidazole derivatives was assessed against clinical isolates of bacteria. The compound showed promising results against resistant strains, suggesting its potential as a lead compound for further development.
Q & A
Q. What are the established synthetic routes for 2-methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole, and how are the products characterized?
The compound is typically synthesized via cyclocondensation of 1,2-phenylenediamine derivatives with aldehydes under oxidative conditions. For example, condensation with m-toluic acid in polyphosphoric acid yields substituted benzimidazoles, as demonstrated in the synthesis of structurally analogous compounds . Characterization involves H and C NMR to confirm the identity of intermediates and final products, with spectral data matched against computational predictions . Recrystallization or column chromatography is employed for purification, ensuring >95% purity .
Q. How can researchers assess the chemical stability of this benzimidazole derivative under varying experimental conditions?
Stability testing involves exposing the compound to acidic, basic, and oxidative environments (e.g., HCl/NaOH solutions, HO) at controlled temperatures (25–80°C). Degradation is monitored via HPLC or TLC, with kinetic stability parameters (e.g., half-life) calculated. Substituents like the 2,4,6-trimethylphenyl group enhance steric protection, reducing susceptibility to hydrolysis . Accelerated stability studies under high humidity (75% RH) and UV exposure are recommended for long-term storage assessments .
Q. What spectroscopic and computational methods are critical for structural validation?
- NMR : H NMR confirms substitution patterns (e.g., methyl groups at 2,4,6-positions), while C NMR verifies aromatic and aliphatic carbon environments .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula accuracy .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in structurally similar benzimidazole-Schiff base hybrids .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of benzimidazole formation?
Regioselectivity is controlled by the leaving group on the carbonyl precursor (e.g., acyl chlorides favor amide intermediates, while carboxylic acids in polyphosphoric acid promote cyclization to benzimidazoles) . Oxidative conditions (e.g., air as an oxidant) enhance cyclization efficiency by facilitating imine formation . Microwave-assisted synthesis reduces side reactions (e.g., over-alkylation) and improves yields by 15–20% compared to conventional reflux .
Q. What strategies mitigate low yields in large-scale synthesis?
- Catalytic Systems : Trimethylsilyl chloride in a two-phase system (water/organic solvent) improves yield by 25% via enhanced proton transfer .
- Solvent Optimization : Ethanol with glacial acetic acid (5 drops per 0.001 mol substrate) minimizes byproducts during reflux .
- Workflow Adjustments : Pressure reduction during solvent evaporation prevents thermal degradation of sensitive intermediates .
Q. How can structural modifications enhance pharmacological activity while minimizing toxicity?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO) at the 5-position of the benzimidazole core increases antimicrobial potency but may reduce solubility. Conversely, hydrophilic groups (e.g., -OH) improve bioavailability .
- Hybrid Design : Conjugation with 8-hydroxyquinoline (via multi-step synthesis) enhances antibacterial activity against Gram-positive strains (MIC: 2–4 µg/mL) .
- In Silico Screening : QSAR models predict IC values against cancer cell lines (e.g., MDA-MB-231) by correlating logP and polar surface area with membrane permeability .
Q. How should researchers address contradictions in stability data across studies?
Discrepancies often arise from differing substituent effects or analytical protocols. For example:
- N-Alkylation : Bulky groups (e.g., 2,4,6-trimethylphenyl) improve thermal stability but may reduce solubility, complicating HPLC analysis .
- Protocol Harmonization : Standardize degradation conditions (e.g., 0.1 M HCl, 37°C) and validate assays via inter-laboratory comparisons .
Q. What advanced techniques elucidate interaction mechanisms with biological targets?
- Molecular Docking : Predict binding modes to anti-inflammatory targets (e.g., COX-2) using crystal structures (PDB: 5KIR) .
- Cellular Assays : A549 lung adenocarcinoma cells treated with derivatives (e.g., ORT-83) show reduced IL-6 secretion (ELISA) and NF-κB inhibition (western blot) .
- Metabolomics : LC-MS/MS identifies phase I/II metabolites, guiding toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
